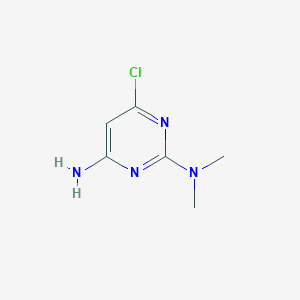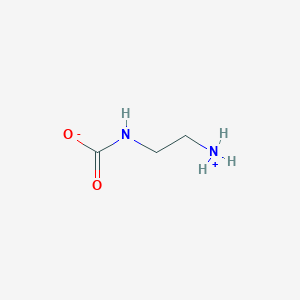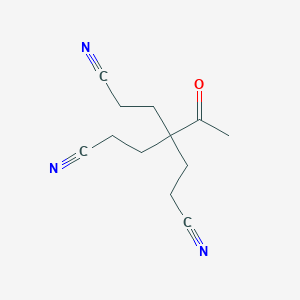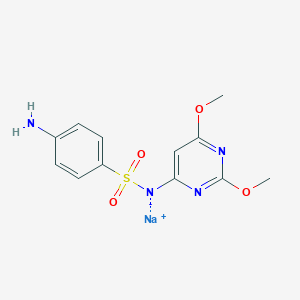
6-Chloro-N~2~,N~2~-dimethylpyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves routes that have general applicability to the preparation of many substituted pyrimidines. For example, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine demonstrates a route that could potentially be adapted for the synthesis of 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine. This process involves key intermediates converted to the desired compound through treatments with specific reagents like N,N-dimethylformamide--thionyl chloride and hydrogenolysis with palladium on charcoal (Grivsky et al., 1980).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine, can be elucidated through techniques such as X-ray diffraction. Studies on similar compounds, such as various substituted pyrimidines, reveal insights into their molecular-electronic structure and how substituents affect the molecule's properties (Cheng et al., 2011).
Chemical Reactions and Properties
The chemical reactivity and properties of pyrimidine derivatives are influenced by their functional groups and molecular structure. For instance, the amination of chloropyrimidines with branched alkylamines showcases the reactivity of the pyrimidine ring, potentially applicable to 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine (Brown & Lyall, 1965).
Aplicaciones Científicas De Investigación
Molecular Structure and Drug Action
6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine is noted for its significance in biology and medicine, particularly due to the aminopyrimidine fragment that is found in DNA bases. The drug action of pharmaceuticals containing this functionality is heavily reliant on molecular recognition processes, which involve hydrogen bonding. The crystallization of this compound with various acids has led to the identification of different tautomeric forms and a detailed understanding of its molecular structure, which is vital for its interaction with biological molecules and potential therapeutic effects (Rajam et al., 2017).
Cocrystal Design
The compound has been used in designing a range of cocrystals with carboxylic acids. These cocrystals have been thoroughly characterized, providing insights into the hydrogen bonding capabilities and the structural arrangement of the compound. This has implications for its use in pharmaceuticals, where precise molecular interactions are crucial (Rajam et al., 2018).
Pyrimidine Derivatives in Bioactive Compounds
The synthesis and characterization of derivatives of this compound have been explored, revealing its presence in several natural products and pharmaceutical agents. These derivatives have shown a range of pharmacological activities, making them significant for drug development and biological research (Abu-Obaid et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
6-chloro-2-N,2-N-dimethylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4/c1-11(2)6-9-4(7)3-5(8)10-6/h3H,1-2H3,(H2,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWKOBZHKWXQFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=N1)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20540054 |
Source


|
| Record name | 6-Chloro-N~2~,N~2~-dimethylpyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20540054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine | |
CAS RN |
1075-39-4 |
Source


|
| Record name | 6-Chloro-N2,N2-dimethyl-2,4-pyrimidinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1075-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-N~2~,N~2~-dimethylpyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20540054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,4,6,9-Tetraoxa-5lambda~4~-telluraspiro[4.4]nonane](/img/structure/B89650.png)









